C21H26N2O3S
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Overview
Description
. This compound is a derivative of lysine, an essential amino acid, and contains a thiobenzyl ester group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-5-amino-1-benzylsulfanylcarbonyl-pentyl]carbamate typically involves the reaction of N-α-Cbz-L-lysine with thiobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-5-amino-1-benzylsulfanylcarbonyl-pentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiobenzyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1S)-5-amino-1-benzylsulfanylcarbonyl-pentyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in protease assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes. The thiobenzyl ester group is particularly reactive and can form covalent bonds with the active sites of enzymes, inhibiting their activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-α-Cbz-L-lysine thiobenzyl ester: Similar in structure but lacks the benzyl carbamate group.
Thiobenzyl benzyloxycarbonyl-L-lysinate: Another derivative of lysine with similar functional groups.
Uniqueness
Benzyl N-[(1S)-5-amino-1-benzylsulfanylcarbonyl-pentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with enzyme active sites makes it particularly valuable in the study of enzyme mechanisms and the development of enzyme inhibitors .
Properties
IUPAC Name |
ethyl 2-[[2-(1-phenylethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-26-21(25)19-16-11-7-8-12-17(16)27-20(19)23-18(24)13-22-14(2)15-9-5-4-6-10-15/h4-6,9-10,14,22H,3,7-8,11-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENTXROOLBSRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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